[(Z)-benzylideneamino]urea
Description
[(Z)-benzylideneamino]urea is an organic compound characterized by the presence of a benzylidene group attached to an amino group, which is further connected to a urea moiety
Properties
IUPAC Name |
[(Z)-benzylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGUXECGGCUDCV-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Z)-benzylideneamino]urea can be synthesized through the nucleophilic addition of benzylamine to an isocyanate intermediate. The reaction typically involves the use of potassium isocyanate in water, which facilitates the formation of the urea derivative without the need for organic co-solvents . The reaction conditions are mild, and the product can be obtained in high yields through simple filtration or routine extraction procedures .
Industrial Production Methods
Industrial production of this compound may involve the reaction of benzylamine with phosgene to generate the isocyanate intermediate, followed by nucleophilic addition of ammonia or another amine source . This method, while efficient, requires careful handling of phosgene due to its toxicity and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(Z)-benzylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxide derivatives, while reduction can produce benzylamine derivatives.
Scientific Research Applications
Antidiabetic Activity
Recent studies have highlighted the potential of [(Z)-benzylideneamino]urea derivatives as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. In silico molecular docking studies have shown that these compounds can effectively bind to the active sites of these enzymes, suggesting their potential as antidiabetic agents .
Table 1: Inhibition Activity of this compound Derivatives
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
|---|---|---|
| 1 | 18.65 | 17.47 |
| 2 | 20.00 | 22.00 |
| 3 | 28.33 | 29.01 |
Antioxidant Properties
The antioxidant activity of this compound derivatives has been evaluated using various assays, including DPPH scavenging activity and metal chelating activity. Compounds exhibiting strong antioxidant properties are crucial in preventing oxidative stress-related diseases .
Table 2: Antioxidant Activity of this compound Derivatives
| Compound | DPPH SA (mM Trolox Equivalents) | Metal Chelating Activity (mM EDTA Equivalents) |
|---|---|---|
| A | 3.86 | 2.95 |
| B | 2.89 | 1.36 |
| C | 1.70 | 1.62 |
Material Science Applications
Beyond biological applications, this compound has potential uses in materials science, particularly in the development of controlled-release fertilizers due to its urea moiety's properties . The ability to form stable complexes with metal ions also suggests applications in catalysis and environmental remediation.
Mechanism of Action
The mechanism of action of [(Z)-benzylideneamino]urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins, affecting their stability and function . This interaction can lead to the denaturation of proteins, which is a key aspect of its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thioureas: Similar in structure but contain sulfur instead of oxygen.
Carbamates: Differ by having an ester group instead of an amine.
Amides: Similar but lack the urea moiety.
Uniqueness
[(Z)-benzylideneamino]urea is unique due to its specific combination of a benzylidene group and a urea moiety, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and interact with proteins makes it particularly valuable in medicinal chemistry and materials science .
Biological Activity
[(Z)-benzylideneamino]urea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is classified as a Schiff base formed from the condensation of benzaldehyde and urea. The structural formula can be represented as follows:
The compound features a benzylidene group attached to an amino group, which is crucial for its biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins, influencing their stability and function. This mechanism is significant in its antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following Minimum Inhibitory Concentrations (MICs):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
These results suggest that this compound has moderate to strong antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen associated with infections .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. A study focused on its cytotoxic effects on human cancer cell lines demonstrated significant reduction in cell viability at concentrations above 10 µM:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 20 |
The compound's mechanism in cancer cells appears to involve apoptosis induction and cell cycle arrest .
Case Studies
- Combination Therapy : A study explored the efficacy of this compound in combination with existing antibiotics against Mycobacterium tuberculosis (Mtb). The results indicated enhanced bactericidal activity when used alongside clarithromycin, suggesting potential for combination therapies in treating resistant strains .
- Toxicity Assessment : Acute toxicity studies conducted on animal models revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development as a pharmaceutical agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
